Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by a chloroacetylated amino group at the 2-position and an ethoxycarbonyl group at the 4-position of the thiazole ring. The chloroacetyl group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, while the ester moiety provides solubility and synthetic versatility .
The compound is structurally related to ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7), a well-known intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-2-14-7(13)5-4-15-8(10-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMHCXJKIVZFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Ethyl bromopyruvate reacts with thiourea in ethanol at 70°C for 1 hour. The α-bromo ketone moiety of ethyl bromopyruvate undergoes nucleophilic attack by the sulfur atom of thiourea, followed by cyclization to form the thiazole ring. The reaction is exothermic and typically achieves near-quantitative yields (93–100%).
Key conditions:
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Solvent: Ethanol
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Temperature: 70°C
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Time: 1 hour
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Molar ratio: Thiourea (1.2 eq.), ethyl bromopyruvate (1 eq.)
Work-Up and Purification
The crude product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and drying. No further purification is typically required due to high purity.
Characterization data for ethyl 2-amino-1,3-thiazole-4-carboxylate:
Acylation of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
The amino group of the thiazole core is acylated with chloroacetyl chloride to introduce the 2-chloroacetyl moiety.
Standard Acylation Protocol
The reaction is conducted under basic conditions to neutralize HCl generated during the process. A typical procedure involves:
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Dissolving ethyl 2-amino-1,3-thiazole-4-carboxylate in dichloromethane (DCM).
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Adding chloroacetyl chloride (1.1 eq.) dropwise at 0°C.
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Introducing a base (e.g., triethylamine, pyridine) to maintain a pH of 8–9.
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Stirring at room temperature for 4–6 hours.
Optimized conditions:
Comparative Analysis of Bases and Solvents
Reaction optimization studies for analogous thiazole derivatives (e.g., sulfonamide couplings) reveal that base and solvent selection critically impact yields:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 6 | 85–90 |
| Pyridine | DCM | 8 | 75–80 |
| DMAP | DCM | 12 | 60–65 |
Triethylamine in DCM provides the highest yield due to efficient HCl scavenging and minimal side reactions.
Work-Up and Isolation
The product is isolated by:
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Quenching the reaction with cold 2N HCl.
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Extracting with DCM (2×).
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Washing the organic layer with brine and drying over Na₂SO₄.
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Purifying via column chromatography (25–70% ethyl acetate in hexane).
Analytical Characterization of this compound
Spectroscopic data:
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IR (KBr): 3370 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
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¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.46 (q, 2H, OCH₂), 8.12 (s, 1H, thiazole-H).
Physicochemical properties:
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Molecular formula: C₈H₉ClN₂O₃S
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Molecular weight: 248.69 g/mol
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Appearance: Off-white crystalline solid
Challenges and Optimization Opportunities
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Byproduct formation: Residual HCl can protonate the amine, reducing acylation efficiency. Solutions include using excess base or molecular sieves.
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Solvent selection: Polar aprotic solvents (e.g., acetonitrile) may improve reaction rates but require higher temperatures.
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Scalability: Batch processes face heat dissipation issues during exothermic acylation. Continuous-flow systems could enhance scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group reacts with nucleophiles, forming derivatives with modified biological activity:
Example : Reaction with benzylamine in ethanol yields N-benzyl-2-amino-1,3-thiazole-4-carboxylate, a precursor for antimicrobial agents.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:
| Conditions | Product | Application |
|---|---|---|
| 2M NaOH, 70°C, 6 h | 2-[(2-Chloroacetyl)amino]-1,3-thiazole-4-carboxylic acid | Intermediate for coupling reactions |
| HCl (conc.), reflux, 8 h | Same as above (acid-catalyzed pathway) | Limited utility due to side reactions |
Chloroacetyl Group Hydrolysis
Under basic conditions (pH > 10), the chloroacetyl group hydrolyzes to a hydroxylacetyl derivative, reducing electrophilicity.
Coupling Reactions
The carboxylate (post-ester hydrolysis) participates in amide bond formation:
Condensation and Cyclization Reactions
The thiazole ring facilitates heterocycle formation:
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With aldehydes : Forms Schiff bases under reflux in ethanol, enhancing antimycobacterial activity .
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With thiourea : Cyclizes to thiazolo[5,4-d]pyrimidines under acidic conditions, showing anticancer activity .
Antimicrobial Activity
Derivatives exhibit potent activity against Mycobacterium tuberculosis:
| Derivative Structure | MIC (µM) | Target Enzyme |
|---|---|---|
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.24 | mtFabH (β-ketoacyl-ACP synthase) |
| Ethyl 2-[(2-morpholinoacetyl)amino]-1,3-thiazole-4-carboxylate | 1.8 | Cell wall synthesis |
Enzyme Inhibition
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Carbonic anhydrase-III (CA-III) : Analogues with free amino and carboxyl groups show IC₅₀ values < 10 nM .
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Tubulin polymerization : Chloroacetyl derivatives disrupt microtubule assembly (IC₅₀: 2.1 µM) .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate serves as a crucial building block in the development of pharmaceutical agents. Its derivatives have been synthesized and evaluated for their antimicrobial, antifungal, and anticancer properties.
Case Study: Antimicrobial Activity
A study published in the Chemistry & Biology Interface demonstrated the synthesis of various thiazole derivatives from ethyl 2-amino-1,3-thiazole-4-carboxylate. These derivatives were tested against strains of Bacillus subtilis and exhibited significant antimicrobial activity, with some compounds showing high potential as oral agents .
| Compound | Activity Against Bacillus subtilis | Activity Against Aspergillus niger |
|---|---|---|
| 4a | Moderate | Low |
| 4e | High | Moderate |
| 4f | High | High |
| 4k | Moderate | Low |
| 4l | High | Moderate |
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. The chloroacetyl group allows for nucleophilic substitution reactions, making it versatile for creating various derivatives.
Synthetic Route
The synthesis typically involves reacting ethyl 2-amino-1,3-thiazole-4-carboxylate with chloroacetyl chloride in the presence of a base such as potassium carbonate:
- Solvent : Anhydrous dichloromethane or tetrahydrofuran
- Temperature : Room temperature to reflux
- Time : Several hours
This method yields high-purity products suitable for further applications.
Biological Studies
Research has indicated that this compound possesses potential biological activities beyond antimicrobial effects. Investigations into its anticancer properties have shown promise against various cancer cell lines.
Case Study: Anticancer Activity
In a recent study, novel thiazole derivatives were synthesized and tested against A549 (lung cancer), Caco-2 (colon cancer), and SH-SY5Y (neuroblastoma) cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards these cancer cells, suggesting potential therapeutic applications .
| Cell Line | Compound Tested | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| A549 | 3a | 15 | High |
| Caco-2 | 3b | 20 | Moderate |
| SH-SY5Y | 3c | 10 | Very High |
Industrial Applications
Beyond medicinal uses, this compound is also explored in the development of agrochemicals and other industrial chemicals. Its ability to interact with biological targets makes it suitable for formulating pesticides and herbicides that require specific modes of action against pests.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The thiazole ring can also interact with various molecular targets through hydrogen bonding and hydrophobic interactions, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Biological Activity
Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate (CAS No. 19745-93-8) is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H9ClN2O3S
- Molecular Weight : 248.69 g/mol
- Structure : The compound features a thiazole ring with a chloroacetylamino group and an ethyl ester, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting enzyme activity.
- Hydrophobic Interactions : The thiazole ring engages in hydrophobic interactions with biological macromolecules, enhancing its binding affinity to target proteins.
- Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties against various bacterial strains, likely due to its ability to disrupt cellular processes.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of thiazole derivatives, including this compound.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory Concentration (MIC): 16 µg/mL | |
| Escherichia coli | MIC: 32 µg/mL | |
| Candida albicans | MIC: 64 µg/mL |
Anticancer Activity
The compound has also demonstrated potential anticancer properties. A study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines:
The structure-activity relationship analysis indicated that modifications on the thiazole ring significantly influence the cytotoxicity against these cancer cell lines.
Case Studies
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Synthesis and Antimicrobial Study :
A research study synthesized a series of thiazole derivatives based on this compound and evaluated their antimicrobial activities against various strains of bacteria and fungi. The results indicated a promising activity profile for compounds bearing electron-withdrawing groups on the phenyl ring . -
Cytotoxicity Assessment :
Another study explored the cytotoxic effects of thiazole derivatives on different cancer cell lines. The compounds were found to inhibit cell proliferation effectively, with some derivatives showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
Q & A
Q. What distinguishes this compound from Ethyl 2-amino-1,3-thiazole-4-carboxylate in synthetic utility?
- Methodological Answer : The chloroacetyl moiety enables further functionalization (e.g., nucleophilic substitution with amines or thiols), whereas the amino group in the precursor requires protection/deprotection strategies. This makes the chloroacetyl derivative more versatile for library synthesis .
Experimental Design
Q. How to design a stability study for this compound under varying pH conditions?
- Methodological Answer :
- Buffer Systems : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).
- HPLC Analysis : Monitor degradation at λ = 254 nm over 24 hours.
- Kinetics : Calculate half-life (t₁/₂) using first-order decay models. Hydrolysis is expected at pH > 8 due to ester cleavage .
Q. What in silico tools predict metabolic pathways for this compound?
- Methodological Answer : Use SwissADME or ADMET Predictor to identify likely Phase I metabolites (e.g., ester hydrolysis to the carboxylic acid). Validate with in vitro liver microsome assays (human or rat) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
